![molecular formula C22H22O2 B12581756 1,1'-Biphenyl, 4'-ethoxy-2-[(2-methylphenoxy)methyl]- CAS No. 644964-51-2](/img/structure/B12581756.png)
1,1'-Biphenyl, 4'-ethoxy-2-[(2-methylphenoxy)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Biphenyl, 4’-ethoxy-2-[(2-methylphenoxy)methyl]- is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two benzene rings connected by a single bond, with additional functional groups such as ethoxy and methylphenoxy groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,1’-Biphenyl, 4’-ethoxy-2-[(2-methylphenoxy)methyl]- involves several steps. One common method includes the reaction of 4’-ethoxy-2-bromomethylbiphenyl with 2-methylphenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1,1’-Biphenyl, 4’-ethoxy-2-[(2-methylphenoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced biphenyl derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy and methylphenoxy groups, using reagents like sodium hydride or lithium diisopropylamide (LDA).
Scientific Research Applications
1,1’-Biphenyl, 4’-ethoxy-2-[(2-methylphenoxy)methyl]- is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies involving organic synthesis and reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 4’-ethoxy-2-[(2-methylphenoxy)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. It may also interact with cellular receptors, triggering specific signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
1,1’-Biphenyl, 4’-ethoxy-2-[(2-methylphenoxy)methyl]- can be compared with other biphenyl derivatives such as:
1,1’-Biphenyl, 2-methyl-: This compound has a similar biphenyl structure but lacks the ethoxy and methylphenoxy groups, resulting in different chemical properties and reactivity.
2-[([1,1’-biphenyl]-4-yloxy)methyl]oxirane: This compound contains an oxirane ring, which imparts different reactivity compared to the ethoxy and methylphenoxy groups in 1,1’-Biphenyl, 4’-ethoxy-2-[(2-methylphenoxy)methyl]-.
The unique combination of functional groups in 1,1’-Biphenyl, 4’-ethoxy-2-[(2-methylphenoxy)methyl]- makes it distinct from other biphenyl derivatives, providing specific chemical and biological properties that are valuable in various research applications .
Properties
CAS No. |
644964-51-2 |
|---|---|
Molecular Formula |
C22H22O2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1-ethoxy-4-[2-[(2-methylphenoxy)methyl]phenyl]benzene |
InChI |
InChI=1S/C22H22O2/c1-3-23-20-14-12-18(13-15-20)21-10-6-5-9-19(21)16-24-22-11-7-4-8-17(22)2/h4-15H,3,16H2,1-2H3 |
InChI Key |
KAMCOWZLUBTKEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC=CC=C2COC3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl acetate](/img/structure/B12581680.png)
![Acetic acid, 2-[(4-chloro-3-cyano-6-methoxy-7-quinolinyl)oxy]-, ethyl ester](/img/structure/B12581690.png)

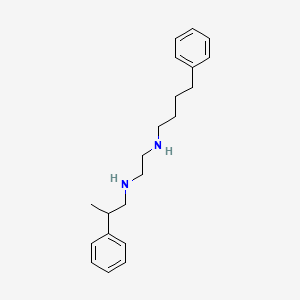
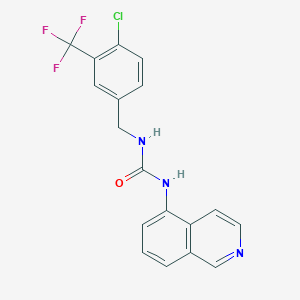
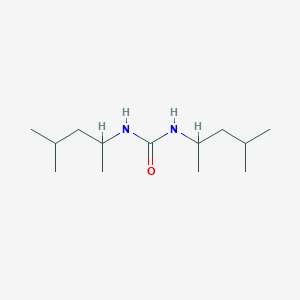
![Methyl {[2-oxo-1-(2-phenylhydrazinylidene)propyl]sulfanyl}acetate](/img/structure/B12581705.png)
![3,5-Bis[(4-benzoylphenyl)methoxy]-N-(2-sulfanylethyl)benzamide](/img/structure/B12581709.png)
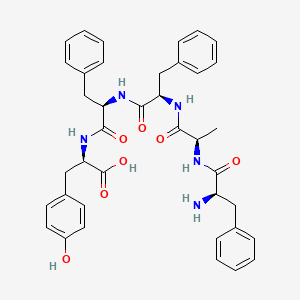
![2-[[[Cyclohexyl(2-thienylcarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12581719.png)
![Benzamide, 4-benzoyl-N-[3-(triethoxysilyl)propyl]-](/img/structure/B12581720.png)
![N-[3-(2-Amino-1,3-thiazol-4-yl)phenyl]-4-chlorobenzene-1-sulfonamide](/img/structure/B12581732.png)
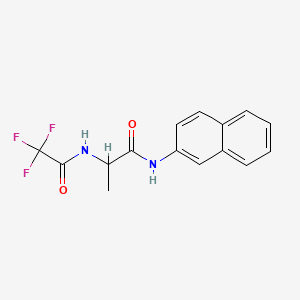
![2,2-Diphenyl-N,N-bis[2-(pyridin-2-yl)ethyl]ethan-1-amine](/img/structure/B12581743.png)
